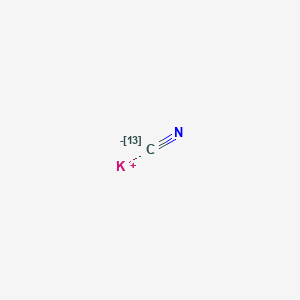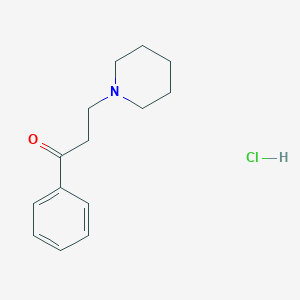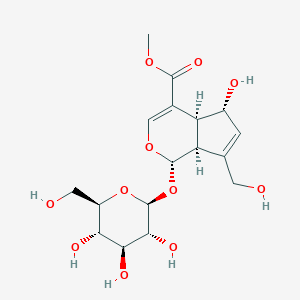
2-(4-Fluorophenyl)ethanethiohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)ethanethiohydrazide is a chemical compound with the molecular formula C8H9FN2S It is a derivative of hydrazide, characterized by the presence of a 4-fluorophenyl group attached to an ethanethioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneethanethioic acid, 4-fluoro-, hydrazide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then treated with ethanethioic acid chloride to yield the desired hydrazide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for monitoring and control .
Types of Reactions:
Oxidation: 2-(4-Fluorophenyl)ethanethiohydrazide can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)ethanethiohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antitubercular agent.
Materials Science:
Biological Research: It is studied for its role in modulating enzyme activity and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of benzeneethanethioic acid, 4-fluoro-, hydrazide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial cell wall components, leading to cell death. The hydrazide moiety can form stable complexes with metal ions, disrupting enzymatic functions and metabolic pathways .
Comparison with Similar Compounds
4-Fluorobenzoic Acid Hydrazide: Shares a similar structure but lacks the ethanethioic acid moiety.
Isonicotinic Acid Hydrazide: Known for its antitubercular activity but differs in the aromatic ring structure.
Nicotinic Acid Hydrazide: Another antitubercular agent with a different substitution pattern on the aromatic ring.
Uniqueness: 2-(4-Fluorophenyl)ethanethiohydrazide is unique due to the presence of both the 4-fluorophenyl and ethanethioic acid moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
1332855-99-8 |
|---|---|
Molecular Formula |
C8H9FN2S |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)ethanethiohydrazide |
InChI |
InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |
InChI Key |
MPQSMZRUOGTNKI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=S)NN)F |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)NN)F |
Synonyms |
2-(4-fluorophenyl)ethanethiohydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)




